![molecular formula C13H13N3O B5567479 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)

3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

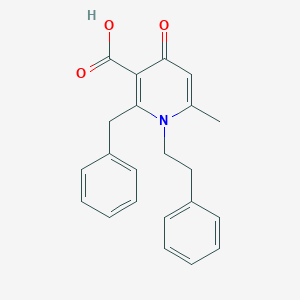

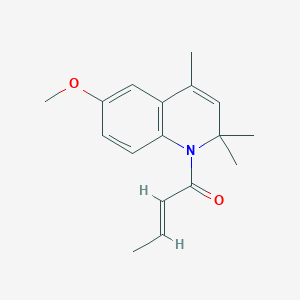

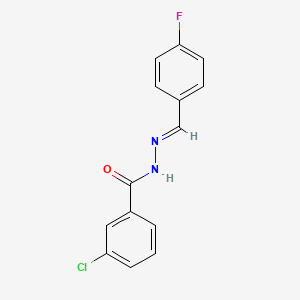

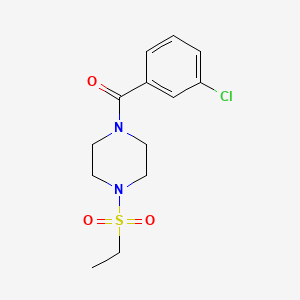

Benzimidazole and pyrimidine derivatives are important pharmacophores in drug discovery . They are good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes . They have been extensively utilized as drug scaffolds in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with aromatic carboxylic acids in the presence of a strong dehydrating agent . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various synthetic routes, including Knoevenagel condensation . The reaction probably proceeds via a mechanism involving cyclodehydration .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some compounds have shown excellent CO2 adsorption capacity due to their open sites .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of derivatives related to 3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves various methodologies aimed at enhancing their chemical properties and biological activities. These methods include cyclocondensation reactions, use of different reagents for cyclodehydration, and employing conditions that favor the formation of the desired products with high yields. For instance, the synthesis of benzimidazolyl pyrimidoquinolinones demonstrates the potential of these compounds in generating new chemical entities with improved antimicrobial properties (G. Prasoona, B. Kishore, G. Brahmeshwari, 2020).

Antimicrobial Activity

Several studies have focused on evaluating the antimicrobial efficacy of derivatives of this compound. These compounds have been tested against a variety of bacterial and fungal strains, demonstrating significant antimicrobial activity. This suggests their potential as a basis for developing new antimicrobial agents that could address the growing issue of resistance to existing drugs. For example, novel pyrimido[1,2-a]benzimidazoles have shown promising results in antimicrobial screening, indicating their utility in the design of new antimicrobial drugs (R. Pada et al., 2013).

Biological Evaluation and Potential Therapeutic Uses

Research into the biological activity of this compound derivatives extends beyond antimicrobial action to include their potential as anticancer agents. The structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that contribute to their biological efficacy. These compounds have been assessed for their cytotoxic effects against various cancer cell lines, revealing their potential in cancer therapy. For instance, novel benzimidazole-pyrimidine conjugates have been identified as potent antitumor agents, offering a new avenue for the development of anticancer drugs (Heba T. Abdel-Mohsen et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-ethyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-3-9-8(2)14-13-15-10-6-4-5-7-11(10)16(13)12(9)17/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXCZFGHPPCWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)

![1-{7-methyl-2-[(3-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5567422.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![9-(4-methylphenyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)

![5-nitro-N'-[4-(pentyloxy)benzylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5567462.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)

![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5567496.png)